1-(Methylamino)anthraquinone

Catalog No.
S588232
CAS No.
82-38-2
M.F
C15H11NO2
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methylamino)anthraquinone

CAS Number

82-38-2

Product Name

1-(Methylamino)anthraquinone

IUPAC Name

1-(methylamino)anthracene-9,10-dione

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C15H11NO2/c1-16-12-8-4-7-11-13(12)15(18)10-6-3-2-5-9(10)14(11)17/h2-8,16H,1H3

InChI Key

SVTDYSXXLJYUTM-UHFFFAOYSA-N

SMILES

CNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Synonyms

disperse red 9

Canonical SMILES

CNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

The exact mass of the compound 1-(Methylamino)anthraquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3721. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Methylamino)anthraquinone is a synthetically derived anthraquinone dye, also known commercially as Disperse Red 9 and Solvent Red 111. It functions as a foundational colorant for plastics, waxes, and inks, and serves as a critical intermediate in the synthesis of other dyes and organic pigments. Unlike the parent anthraquinone scaffold, it exhibits good solubility in common organic solvents such as acetone and ethanol, while remaining insoluble in water. This solubility profile, combined with its distinct red hue, establishes its baseline utility in applications requiring homogeneous incorporation into non-aqueous formulations.

Simple substitution of 1-(methylamino)anthraquinone with analogs like 1-aminoanthraquinone or the parent unsubstituted anthraquinone is often unviable in practice. The identity and position of substituents on the anthraquinone core directly dictate critical electronic properties, which in turn control the compound's redox potential and photophysical behavior (i.e., color). The methylamino group, as an electron-donating substituent, lowers the reduction potential of the quinone system compared to the unsubstituted core. This makes it functionally different in electrochemical applications. Furthermore, this specific substitution defines its absorption maximum, resulting in a distinct color profile that cannot be replicated by close analogs, a critical failure point in its primary application as a precision colorant.

Processability Advantage: Enhanced Solubility in Common Organic Solvents

1-(Methylamino)anthraquinone is described as soluble in solvents such as acetone, ethanol, and ethylene glycol ether. This contrasts sharply with the parent compound, unsubstituted anthraquinone, which has very poor solubility in many common solvents; for example, its solubility in ethanol at 25°C is only 0.06 g per 100 g of solvent. The addition of the methylamino group provides a significant improvement in processability for liquid-phase applications.

Evidence DimensionSolubility in Ethanol
Target Compound DataSoluble
Comparator Or BaselineUnsubstituted Anthraquinone: 0.06 g / 100 g ethanol (25°C)
Quantified DifferenceQualitatively significant improvement from very slightly soluble to soluble, enabling practical formulation.
ConditionsStandard temperature and pressure.

This solubility is critical for creating stable, concentrated solutions for inks, coatings, and dye baths, which is not feasible with the poorly soluble parent compound.

Electrochemical Tuning: Lowered Reduction Potential via Electron-Donating Substituent

The introduction of electron-donating groups, such as amino functionalities, to the anthraquinone core is a known strategy to tune its electrochemical properties. Studies show that amino groups cause a cathodic shift (i.e., a more negative reduction potential) compared to the unsubstituted parent anthraquinone. Increasing the electron-donating character further modifies this potential. The N-methyl group on 1-(methylamino)anthraquinone provides a specific electronic modification distinct from the primary amine on 1-aminoanthraquinone, making it a discrete building block for applications where redox potential must be precisely controlled.

Evidence DimensionFirst Reduction Potential
Target Compound DataCathodically shifted relative to baseline due to electron-donating -NHCH3 group.
Comparator Or BaselineUnsubstituted Anthraquinone
Quantified DifferenceDirectional shift to more negative potential.
ConditionsCyclic voltammetry in organic solvent (e.g., MeCN).

This allows for its selection as a precursor for redox-active polymers or cathode materials where a specific operating voltage, lower than that of unsubstituted anthraquinone, is required.

Defined Thermal Properties for High-Temperature Processing

1-(Methylamino)anthraquinone is a crystalline solid with a well-defined melting point reported consistently in the range of 170–172 °C. This specific thermal transition point is a key processing parameter. Furthermore, its ability to be vaporized for use in pyrotechnic smoke formulations, such as the M18 smoke grenade, demonstrates thermal stability and suitability for phase-change applications where controlled sublimation or vaporization without premature decomposition is necessary.

Evidence DimensionMelting Point
Target Compound Data170–172 °C
Comparator Or BaselineApplication-specific processing temperatures (e.g., polymer melt extrusion).
Quantified DifferenceN/A
ConditionsStandard atmospheric pressure.

A defined melting point ensures predictable behavior during high-temperature processes like polymer melt coloration, preventing thermal degradation and ensuring consistent product quality.

Formulating Solvent-Based Dyes and Specialty Inks

The compound's demonstrated solubility in organic solvents like ethanol and acetone makes it a direct-use candidate for formulating non-aqueous, solvent-based colorant systems where uniform dispersion and stability are required, and where the parent anthraquinone's low solubility would lead to processing failures.

High-Temperature Coloration of Polymers and Waxes

With a distinct melting point of 170-172 °C, this dye is suitable for incorporation into thermoplastic melts and waxes during manufacturing. Its thermal characteristics ensure it can withstand typical processing temperatures without significant degradation, providing consistent coloration for bulk materials.

Design of Custom Redox-Active Materials

As a substituted anthraquinone, its electrochemical potential is cathodically shifted compared to the unsubstituted core. This makes it a valuable precursor for synthesizing larger molecules or polymers for applications like organic batteries or electrocatalysis, where tuning the redox potential to a specific, lower-energy level is a key design parameter.

XLogP3

3.9

LogP

4.1 (LogP)

UNII

5O1807MLL1

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2160 of 2215 companies (only ~ 2.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

82-38-2

Wikipedia

Disperse Red 9
1-(methylamino)anthracene-9,10-dione

General Manufacturing Information

9,10-Anthracenedione, 1-(methylamino)-: ACTIVE

Dates

Last modified: 08-15-2023

Inhalation toxicity of a smoke containing Solvent Yellow 33, Disperse Red 9 and Solvent Green 3 in laboratory animals

T C Marrs, H F Colgrave, M Gazzard, R F Brown
PMID: 6541191   DOI: 10.1177/096032718400300405

Abstract

The repeated-dose inhalation toxicity of a smoke containing a mixture of three dyes was tested in female mice, rats and guinea pigs. The green component dye (Solvent Green 3) was retained in the lungs. Particularly in the rats marked collections of alveolar macrophages were found. In the same species several other adverse findings were noted: these included adenocarcinomas of the breast in the high-dose group and a dose-related incidence of biliary hyperplasia. Fatty change was noted in the livers of the test-group mice. A large proportion of the high-dose guinea pigs died during the exposure period, for which reason exposure was stopped early in that group, otherwise the guinea pigs were little affected. However, all test groups of all species showed reductions in growth during the exposure period.


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